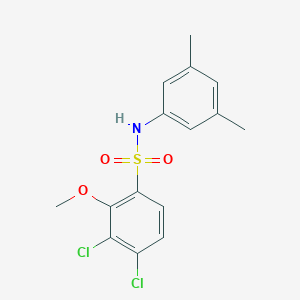
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. It is a potent inhibitor of chloride channels and has been used as a tool in various research studies to investigate the role of chloride channels in cellular physiology and pathophysiology.
Wirkmechanismus
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide inhibits chloride channels by binding to the channel pore and blocking chloride ion flux. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, and its mechanism of action is thought to involve binding to a conserved site in the channel pore. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit other ion channels and transporters, including sodium channels, potassium channels, and the Na+/K+ ATPase.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit chloride transport in various tissues, including the kidney, lung, and intestine. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of the Na+/K+ ATPase, leading to an increase in intracellular sodium and a decrease in intracellular potassium. These effects have been implicated in the pathophysiology of diseases such as hypertension and cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide is a potent and selective inhibitor of chloride channels, making it a valuable tool for investigating the role of these channels in cellular physiology and pathophysiology. However, its potency and selectivity can also be a limitation, as it may inhibit other ion channels and transporters. Additionally, 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more selective inhibitors of chloride channels, which could be used to investigate the role of specific chloride channels in cellular physiology and pathophysiology. Another area of interest is the development of 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide derivatives with improved pharmacokinetic properties, which could be used in animal models of disease. Finally, there is interest in investigating the role of 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide and other chloride channel inhibitors in the treatment of diseases such as cystic fibrosis and hypertension.
Synthesemethoden
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction yields 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide as a white crystalline solid with a melting point of 214-216°C.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been used as a tool in various research studies to investigate the role of chloride channels in cellular physiology and pathophysiology. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a valuable tool for studying the physiological and pathological roles of these channels. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been used to investigate the role of chloride channels in diseases such as cystic fibrosis, epilepsy, and hypertension.
Eigenschaften
Produktname |
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C15H15Cl2NO3S |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-6-10(2)8-11(7-9)18-22(19,20)13-5-4-12(16)14(17)15(13)21-3/h4-8,18H,1-3H3 |
InChI-Schlüssel |
RFVKRKKGIBGSQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)

![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)




